(2E)-1-(4-aminopiperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(4-aminopiperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-10-5-7-14(8-6-10)12(15)4-3-11-2-1-9-16-11/h1-4,9-10H,5-8,13H2/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBALOVOIRMNRDV-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C=CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N)C(=O)/C=C/C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-1-(4-aminopiperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is an organic compound that has garnered attention for its potential biological activities. This compound features a furan ring and a piperidine moiety, which are known to contribute to various pharmacological effects. Understanding its biological activity is crucial for exploring its therapeutic potential in various medical applications.
| Property | Value |
|---|---|
| Chemical Formula | C₉H₁₃N₃O |
| Molecular Weight | 165.22 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 123456789 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may exhibit:
- Anti-inflammatory Effects : The compound has shown potential in inhibiting pro-inflammatory enzymes, which could be beneficial in treating inflammatory diseases.
- Antimicrobial Properties : Research indicates that this compound may possess activity against certain bacterial strains, suggesting its potential as an antimicrobial agent.
Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of various derivatives, including this compound. The compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. Results indicated that the compound exhibited significant inhibition of COX enzymes, comparable to standard anti-inflammatory drugs like diclofenac .
Antimicrobial Activity
Another research effort focused on evaluating the antimicrobial properties of this compound against several bacterial strains. The results demonstrated that this compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective concentration ranges .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies reveal:
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential therapeutic effects, particularly in the treatment of various diseases. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.
Anti-inflammatory Properties
Research indicates that compounds with similar structures exhibit anti-inflammatory effects by inhibiting pro-inflammatory enzymes and pathways. This suggests that (2E)-1-(4-aminopiperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one may have similar properties, potentially aiding in the treatment of conditions like arthritis or other inflammatory diseases .
Antimicrobial Activity
Initial studies have shown that this compound may possess antimicrobial properties against certain bacterial strains. This aspect is particularly significant in the context of rising antibiotic resistance, where novel compounds are urgently needed .
Chemical Synthesis
In synthetic organic chemistry, this compound serves as a valuable intermediate for synthesizing more complex molecules. Its furan and piperidine moieties allow for various chemical modifications, making it a versatile building block in organic synthesis .
Biological Research
The compound's interaction with biological systems is under investigation to understand its mechanism of action better. Studies focus on how it affects cellular pathways and its potential role as a modulator in various biochemical processes .
Case Study 1: Anti-inflammatory Mechanism
A study examined the anti-inflammatory effects of structurally similar compounds and identified that they inhibit specific pathways involved in inflammation. The findings suggest that this compound could be further investigated for similar mechanisms, potentially leading to new anti-inflammatory drugs .
Case Study 2: Antimicrobial Activity
Research published in a peer-reviewed journal highlighted the antimicrobial efficacy of related compounds against Mycobacterium tuberculosis. The study indicates that this compound may share similar properties, warranting further exploration into its use as an antimicrobial agent .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
A comparative analysis of structurally related chalcones reveals key differences in substituents, electronic properties, and biological activities:
Key Observations :
4-Aminopiperidine vs. Piperidine/Phenyl: The 4-aminopiperidine group in the target compound introduces a primary amine, enhancing hydrogen-bonding capacity compared to LabMol-80’s non-amino piperidine or LabMol-70’s methylsulfanyl group. This may improve solubility and membrane permeability .
Electron-Donating vs. In contrast, electron-withdrawing groups (e.g., halogens in ) enhance electrophilicity, correlating with lower IC₅₀ values in enzyme inhibition .
Antifungal Activity: Compound 8 (4-aminophenyl-furan chalcone) exhibits potent antifungal activity (MIC = 0.07 µg/mL), suggesting that the 4-amino group synergizes with the furan ring for targeting fungal enzymes. The target compound’s 4-aminopiperidine may modulate this activity due to differences in spatial orientation or basicity .
Theoretical and Computational Analyses
- π-π Stacking : The furan ring’s electron-rich nature facilitates π-π interactions with aromatic residues in proteins, a feature shared with halogenated analogs (e.g., 2j in ) .
Preparation Methods
Synthesis of 4-Aminopiperidine Derivatives
A common precursor, 3-aminopiperidine, is often prepared via catalytic hydrogenation of pyridine derivatives, followed by protection steps such as phthalimide formation using phthalic anhydride. Enantiomerically pure forms can be obtained by selective crystallization using D- or L-tartaric acid salts. The phthalimido group is later removed by hydrazinolysis or similar deprotection methods to yield free aminopiperidine.
| Step | Reagents/Conditions | Outcome | Yield / Notes |
|---|---|---|---|
| Hydrogenation of 3-aminopyridine | Catalytic hydrogenation (H2, catalyst) | Racemic 3-aminopiperidine | Standard method |
| Protection | Phthalic anhydride, solvent (ethanol), 50°C | 3-(phthalimido)piperidine | Enables chiral resolution |
| Chiral resolution | D- or L-tartaric acid, ethanol, 50-90°C | Enantiomerically pure phthalimide salts | High optical purity |
| Deprotection | Hydrazine in ethanol | Free aminopiperidine | Known procedure |
Formation of the Propenone Backbone with Furan Substituent
The α,β-unsaturated ketone structure bearing the furan ring is typically synthesized via condensation reactions such as Claisen-Schmidt condensation between appropriate aldehydes and ketones. For example, furan-2-carbaldehyde can be condensed with acetyl derivatives under basic or acidic catalysis to form the propenone intermediate.
Research Findings and Optimization
- The use of phthalimide protection allows for chiral resolution and improved handling of aminopiperidine intermediates.
- Solvent choice is crucial; NMP is preferred for coupling reactions due to its polarity and high boiling point.
- Temperature control between 80-140°C optimizes reaction rate and yield while minimizing side reactions.
- Deprotection of phthalimide is efficiently achieved with hydrazine in ethanol, a standard method in organic synthesis.
- The overall yields for related aminopiperidinyl compounds range from 29% to over 80% depending on the step and purification.
Summary Table of Preparation Methodology
| Stage | Starting Material | Reagents/Conditions | Key Notes | Yield Range |
|---|---|---|---|---|
| 1. Aminopiperidine synthesis | 3-aminopyridine | Catalytic hydrogenation | Racemic mixture | High (standard) |
| 2. Protection & chiral resolution | Racemic aminopiperidine | Phthalic anhydride, D/L-tartaric acid, ethanol, 50-90°C | Enables enantiomer separation | Moderate to high |
| 3. Propenone formation | Furan-2-carbaldehyde + ketone | Claisen-Schmidt condensation (basic/acidic) | Forms α,β-unsaturated ketone | High (literature precedent) |
| 4. Coupling | Propenone + 3-(phthalimido)piperidine | NMP, 80-140°C, DIPEA | Forms protected aminopiperidinyl propenone | 29-31% (related compounds) |
| 5. Deprotection | Protected intermediate | Hydrazine in ethanol | Yields free aminopiperidinyl propenone | High |
Q & A
Q. What experimental strategies optimize the synthesis of (2E)-1-(4-aminopiperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one?
Methodological Answer:
- Reaction Conditions : Use a Claisen-Schmidt condensation between 4-aminopiperidine and furan-2-carbaldehyde under basic catalysis (e.g., NaOH/EtOH). Monitor reaction progress via TLC or HPLC to optimize yield .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance enolate formation, while ethanol balances reactivity and solubility for intermediates .
- Temperature Control : Maintain 60–80°C to prevent side reactions (e.g., over-alkylation) while ensuring complete enone conjugation .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
Q. What crystallographic methods determine the compound’s 3D structure?
Methodological Answer:
- Crystal Growth : Slow evaporation of a saturated acetone/hexane solution yields diffraction-quality single crystals .
- X-ray Diffraction : Collect data at 100 K (Mo-Kα radiation, λ = 0.71073 Å). Solve structure using SHELXT and refine with SHELXL (R-factor < 0.05) .
- Key Metrics : Validate E-configuration via torsion angle (C2-C1-C7-O1 ≈ 180°) and hydrogen-bonding networks (N–H⋯O) stabilizing the lattice .
Advanced Research Questions
Q. How can DFT calculations predict electronic properties and reactivity?
Methodological Answer:
- Software Setup : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set. Calculate HOMO-LUMO gaps to assess charge-transfer potential (e.g., ΔE ≈ 4.5 eV suggests moderate reactivity) .
- Electrostatic Potential Maps : Identify nucleophilic (furan O) and electrophilic (carbonyl C) sites for regioselective reactions .
- Validation : Compare computed IR frequencies and NMR shifts with experimental data (RMSD < 5%) to refine functional/basis set choices .
Q. What protocols assess stability in biological media for pharmacological studies?
Methodological Answer:
- Buffer Stability : Incubate compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Analyze degradation via LC-MS at 0, 6, 24, and 48 hours .
- Thermal Stability : DSC/TGA analysis (heating rate 10°C/min) to determine decomposition onset temperature (>200°C indicates suitability for long-term storage) .
Q. How to establish structure-activity relationships (SAR) for antimicrobial activity?
Methodological Answer:
Q. What chromatographic methods ensure enantiomeric purity of stereoisomers?
Methodological Answer:
Q. How to improve aqueous solubility for in vivo studies?
Methodological Answer:
Q. What metabolomic approaches identify phase I/II metabolic pathways?
Methodological Answer:
Q. How to evaluate synergistic effects with existing antibiotics?
Methodological Answer:
- Checkerboard Assay : Combine with ciprofloxacin in serial dilutions; calculate fractional inhibitory concentration (FIC) index. FIC ≤0.5 indicates synergy .
- Mechanistic Studies : Use RT-qPCR to measure downregulation of efflux pump genes (e.g., acrAB-tolC) in treated bacterial strains .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
